

Spectroscopic Blueprint: Confirming the Structure of 2,6-Dimethylphenoxyacetic Acid

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Compound of Interest

Compound Name: 2,6-Dimethylphenoxyacetic acid

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A Comparative Guide for Researchers

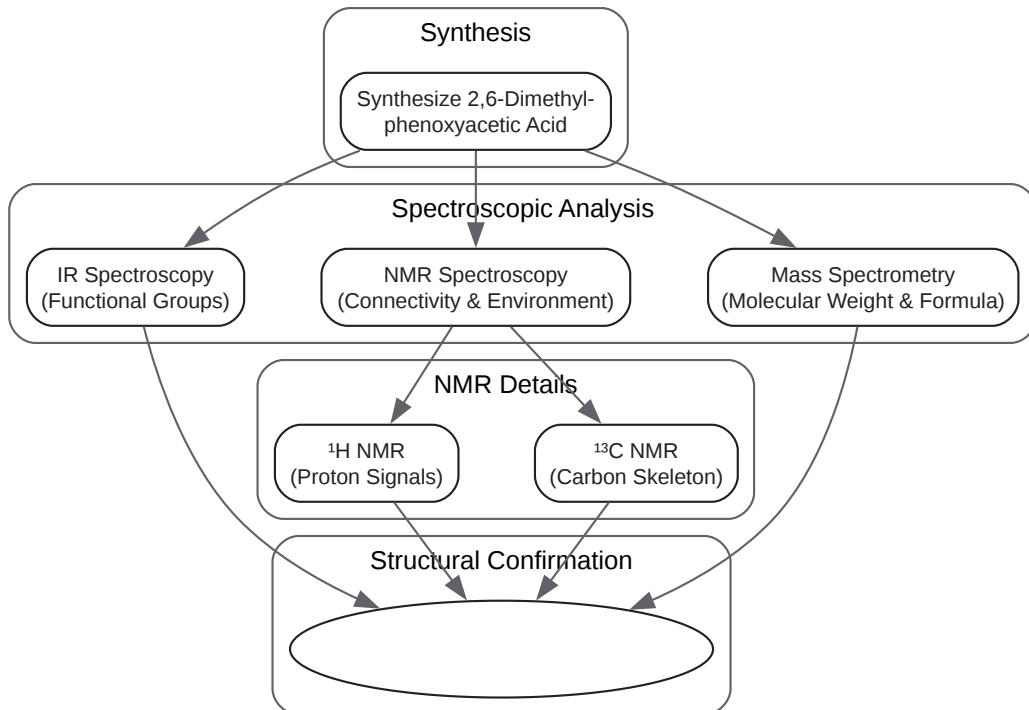
For scientists engaged in pharmaceutical research and development, the unambiguous structural confirmation of a molecule is a critical prerequisite for further investigation. This guide provides a comprehensive framework for the spectroscopic characterization of **2,6-dimethylphenoxyacetic acid**, a key intermediate in various synthetic pathways. By juxtaposing predicted spectroscopic data with established values for its constituent functional groups, this document serves as a practical reference for researchers to verify the integrity of their synthesized compound.

Due to the limited availability of public, comprehensive experimental spectra for **2,6-dimethylphenoxyacetic acid**, this guide focuses on predicted values derived from an analysis of its chemical structure and comparison with analogous compounds. These predictions offer a robust baseline for the evaluation of experimental data.

Molecular Structure and Spectroscopic Overview

2,6-Dimethylphenoxyacetic acid ($C_{10}H_{12}O_3$, Molar Mass: 180.20 g/mol) possesses several key structural features that give rise to a distinct spectroscopic fingerprint: a 1,2,3-trisubstituted benzene ring, two methyl groups, an ether linkage, a methylene group, and a carboxylic acid. Each of these components will produce characteristic signals in Infrared (IR), Nuclear Magnetic Resonance (1H NMR and ^{13}C NMR), and Mass Spectrometry (MS), allowing for a detailed structural elucidation.

Logical Workflow for Spectroscopic Confirmation

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Caption: Workflow for the spectroscopic confirmation of **2,6-Dimethylphenoxyacetic acid**.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for **2,6-dimethylphenoxyacetic acid** are compared with typical literature values in the table below.

Functional Group	Predicted Absorption (cm ⁻¹)	Typical Literature Values (cm ⁻¹)
O-H (Carboxylic Acid)	3300-2500 (broad)	3300-2500 (broad)
C-H (Aromatic)	3100-3000	3100-3000
C-H (Aliphatic)	3000-2850	3000-2850
C=O (Carboxylic Acid)	1710-1680	1725-1700
C=C (Aromatic)	1600, 1475	1600-1450
C-O (Ether)	1250-1200 (asymmetric)	1275-1200
C-O (Carboxylic Acid)	1300-1200	1320-1210
O-H Bend (Carboxylic Acid)	1440-1395, 950-910	1440-1395, 950-910

Experimental Protocol for IR Spectroscopy

A small amount of the dried sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. Alternatively, a KBr pellet of the sample can be prepared and analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Caption: Structure of **2,6-Dimethylphenoxyacetic acid** with key atoms labeled.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the aromatic protons, the methylene protons, the methyl protons, and the acidic proton of the carboxylic acid.

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Ar-H (H3, H4, H5)	6.9 - 7.2	Multiplet	3H
-OCH ₂ -	4.5 - 4.7	Singlet	2H
Ar-CH ₃	2.2 - 2.4	Singlet	6H
-COOH	10 - 13	Broad Singlet	1H

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon	Predicted Chemical Shift (δ , ppm)
C=O (Carboxylic Acid)	170 - 180
C-O (Aromatic C1)	150 - 155
C-CH ₃ (Aromatic C2, C6)	130 - 135
C-H (Aromatic C3, C5)	128 - 130
C-H (Aromatic C4)	120 - 125
-OCH ₂ -	65 - 70
Ar-CH ₃	15 - 20

Experimental Protocol for NMR Spectroscopy

The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For **2,6-dimethylphenoxyacetic acid**, the molecular ion peak $[M]^+$ should be observed at m/z 180.

Ion	Predicted m/z	Interpretation
$[M]^+$	180	Molecular Ion
$[M - COOH]^+$	135	Loss of the carboxylic acid group
$[M - OCH_2COOH]^+$	105	Cleavage of the ether bond

Experimental Protocol for Mass Spectrometry

The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electron ionization (EI) is a common method for generating the mass spectrum. The resulting spectrum plots the mass-to-charge ratio (m/z) against the relative intensity of the detected ions.

Conclusion

The structural confirmation of **2,6-dimethylphenoxyacetic acid** can be confidently achieved through a combined application of IR, 1H NMR, ^{13}C NMR, and Mass Spectrometry. By comparing the experimentally obtained spectra with the predicted values and characteristic functional group absorptions outlined in this guide, researchers can verify the identity and purity of their synthesized compound, ensuring a solid foundation for subsequent studies. The provided protocols offer a standardized approach to data acquisition, promoting reproducibility and accuracy in drug development and chemical research.

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